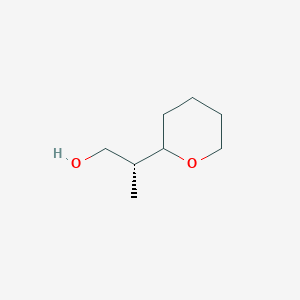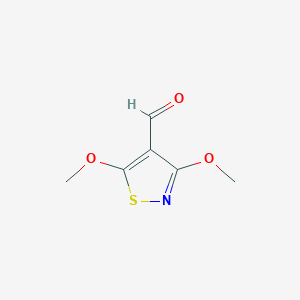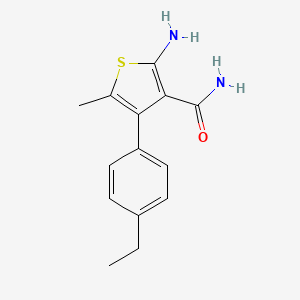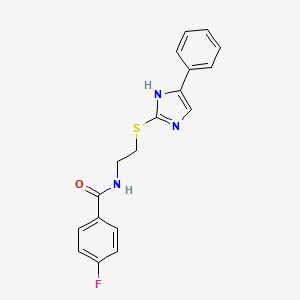![molecular formula C18H21NO5S B2521264 Methyl 3-[5-({[(cyclohexylamino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate CAS No. 320417-78-5](/img/structure/B2521264.png)
Methyl 3-[5-({[(cyclohexylamino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-[5-({[(cyclohexylamino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C18H21NO5S and a molecular weight of 363.43 . It is not intended for human or veterinary use, but for research purposes.
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 507.6±50.0 °C and a predicted density of 1.29±0.1 g/cm3 . Its pKa value is predicted to be 12.07±0.20 .Scientific Research Applications
DNA Methyltransferase Inhibitors
DNA methylation plays a critical role in gene expression, chromatin structure, and the suppression of transposable elements. Aberrations in methylation patterns can lead to genetic instability and the repression of tumor suppressor genes. Research has explored DNA methyltransferase inhibitors for their ability to restore suppressor gene expression and exert antitumor effects, suggesting potential applications in cancer therapy (Goffin & Eisenhauer, 2002).
Synthesis of Heterocyclic Compounds
The exploration of novel functionalized heterocyclic compounds is crucial for drug discovery. Studies have demonstrated innovative rearrangements and structural corrections in the synthesis of these compounds, contributing to the development of new pharmaceuticals and materials (Moustafa et al., 2017).
Oxidation of Cyclopropane Derivatives
Cyclopropane-containing compounds have significant applications in drug development due to their unique structural features. Research has systematized data concerning the oxidation of cyclopropane derivatives, highlighting methods that meet the requirements of atom economy and could be beneficial for synthetic organic chemistry (Sedenkova et al., 2018).
Biopolymer Modification
Chemical modification of biopolymers like xylan offers a path to new ethers and esters with specific properties, which can have applications in drug delivery and as antimicrobial agents. Such modifications can lead to the development of biopolymer-based nanoparticles and cationic derivatives for various applications (Petzold-Welcke et al., 2014).
Environmental Epigenetics
Epigenetic modifications, such as DNA methylation and hydroxymethylation, play a significant role in genome regulation. Environmental factors can induce aberrant changes in these epigenetic marks, leading to genetic dysfunction and disease. Understanding the impact of environmental exposure on epigenetic patterns is crucial for developing strategies to mitigate these effects (Efimova et al., 2020).
properties
IUPAC Name |
methyl 3-[5-(cyclohexylcarbamoyloxymethyl)furan-2-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-22-17(20)16-14(9-10-25-16)15-8-7-13(24-15)11-23-18(21)19-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHLBOGMDBGEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)COC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2521182.png)

![4-(7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine](/img/structure/B2521186.png)
![methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2521187.png)



![6-[5-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2521197.png)
![N-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2521198.png)


![(Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521203.png)
![1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2521204.png)